molecular formula C7H11Cl2IN2 B3019067 4-iodo-N1-methylbenzene-1,2-diamine dihydrochloride CAS No. 1864073-55-1

4-iodo-N1-methylbenzene-1,2-diamine dihydrochloride

Cat. No.: B3019067
CAS No.: 1864073-55-1
M. Wt: 320.98
InChI Key: QXQKMMSVWDHKFJ-UHFFFAOYSA-N
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Description

4-Iodo-N1-methylbenzene-1,2-diamine dihydrochloride (CID: 66064280) is a dihydrochloride salt of a substituted benzene-1,2-diamine derivative. Its molecular formula is C₇H₉IN₂·2HCl, with an iodine substituent at position 4, a methyl group on the N1 amine, and two amine groups at positions 1 and 2. The compound’s SMILES notation is CNC1=C(C=C(C=C1)I)N, and its InChIKey is AOLOFBKQDULYTM-UHFFFAOYSA-N .

Properties

IUPAC Name

4-iodo-1-N-methylbenzene-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2.2ClH/c1-10-7-3-2-5(8)4-6(7)9;;/h2-4,10H,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQKMMSVWDHKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)I)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864073-55-1
Record name 4-iodo-N1-methylbenzene-1,2-diamine dihydrochloride
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Biological Activity

4-Iodo-N1-methylbenzene-1,2-diamine dihydrochloride, also known as 4-iodobenzene-1,2-diamine dihydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1864073-55-1
  • Molecular Formula : C7H10Cl2N2I

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:

  • Hydrogen Bonding : The amine groups can form hydrogen bonds with biological macromolecules.
  • Hydrophobic Interactions : The aromatic ring enhances its interaction with lipid membranes and proteins.
  • π-π Stacking : The presence of aromatic systems allows for interactions with nucleic acids and proteins.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Anticancer Activity

Studies have shown that derivatives of 4-iodo-N1-methylbenzene-1,2-diamine can inhibit cancer cell proliferation. For instance:

  • Case Study : A derivative demonstrated an IC50 value of 6 µM against HeLa cervical cancer cells, indicating significant cytotoxicity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary assays suggest activity against various bacterial strains:

  • Case Study : In vitro tests revealed inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression:

  • Example : It showed promising results as an inhibitor of indoleamine 2,3-dioxygenase (IDO), which is implicated in immune regulation and tumor growth .

Research Findings

A summary of relevant research findings regarding the biological activity of this compound is presented in the following table:

StudyActivity AssessedResultsReference
Study 1AnticancerIC50 = 6 µM against HeLa cells
Study 2AntimicrobialEffective against S. aureus and E. coli
Study 3Enzyme InhibitionIDO inhibition observed

Scientific Research Applications

Organic Synthesis

Aryl Iodides Production
One significant application of 4-iodo-N1-methylbenzene-1,2-diamine dihydrochloride is in the synthesis of aryl iodides. A study published in ACS Omega details a metal- and base-free method for generating aryl iodides from arylhydrazines and iodine using this compound as a precursor. The reaction conditions were optimized to yield high amounts of desired products under mild conditions, demonstrating the compound's utility in synthetic organic chemistry .

Reactivity and Mechanism
The compound acts as a versatile intermediate in various reactions, including electrophilic aromatic substitution. Its iodinated structure allows for further functionalization to create complex molecules used in pharmaceuticals and agrochemicals. The mechanism often involves the generation of aryl radicals that can react with other substrates to form new carbon-carbon bonds .

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of this compound exhibit potential anticancer properties. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. This suggests that the iodo substitution may enhance biological activity by improving binding affinity to target proteins involved in cancer progression .

Drug Development
The compound is also involved in drug discovery processes where it serves as a scaffold for designing new therapeutic agents. Its ability to participate in various chemical reactions allows medicinal chemists to modify its structure systematically to enhance efficacy and reduce toxicity. This adaptability makes it a valuable candidate for developing new drugs targeting specific diseases .

Materials Science

Polymeric Materials
In materials science, this compound is utilized as a building block for creating polymeric materials with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Nanomaterials Synthesis
The compound has been explored for synthesizing nanomaterials, particularly those with semiconductor properties. The iodinated structure can facilitate the formation of nanoparticles that exhibit unique optical and electronic properties, which are essential for applications in electronics and photonics .

Case Studies

Study Title Focus Area Findings
Synthesis of Aryl IodidesOrganic ChemistryDeveloped a method yielding aryl iodides from arylhydrazines with high efficiency using this compound as a precursor .
Anticancer PropertiesMedicinal ChemistryDemonstrated that derivatives show significant inhibition of cancer cell proliferation, indicating potential therapeutic applications .
Polymer DevelopmentMaterials ScienceHighlighted the use of the compound in enhancing polymer properties for industrial applications .

Comparison with Similar Compounds

Structural Analogues of Benzene-1,2-Diamine Dihydrochloride Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
4-Iodo-N1-methylbenzene-1,2-diamine dihydrochloride I (4), CH₃ (N1), NH₂ (1,2) C₇H₉IN₂·2HCl 335.98 Heavy iodine atom; methylated N1; dihydrochloride salt
N1-Methylbenzene-1,2-diamine dihydrochloride (Telmisartan Impurity 3) CH₃ (N1), NH₂ (1,2) C₇H₁₀Cl₂N₂ 219.08 Lacks iodine; otherwise structurally identical to the target compound
1,2-Phenylenediamine dihydrochloride NH₂ (1,2) C₆H₁₀Cl₂N₂ 181.06 Base compound with no substituents; melting point: 205°C
4-Methoxybenzene-1,2-diamine dihydrochloride OCH₃ (4), NH₂ (1,2) C₇H₁₀Cl₂N₂O 235.08 Methoxy group enhances electron density; dihydrochloride salt
4-Chlorobenzene-1,2-diamine Cl (4), NH₂ (1,2) C₆H₆ClN₂ 155.58 Chloro substituent increases lipophilicity; neutral form (not a salt)
3,4-Diaminophenol dihydrochloride OH (3), NH₂ (4), NH₂ (1,2) C₆H₈Cl₂N₂O 219.05 Hydroxyl group introduces polarity; dihydrochloride salt

Key Differences in Properties and Reactivity

This contrasts with electron-donating groups like methoxy (OCH₃) in 4-methoxy derivatives, which alter electronic properties . Methylation (N1): The methyl group on N1 reduces the amine’s basicity compared to unsubstituted 1,2-diamines (e.g., 1,2-phenylenediamine dihydrochloride) and may sterically hinder reactions at the N1 position .

Salt Form :

  • Dihydrochloride salts (e.g., target compound, 1,2-phenylenediamine dihydrochloride) improve water solubility compared to neutral forms like 4-chlorobenzene-1,2-diamine .

Synthetic Accessibility :

  • The iodine substituent may require specialized iodination conditions (e.g., electrophilic substitution or metal-catalyzed reactions), whereas methoxy or chloro groups are introduced via simpler electrophilic aromatic substitution .

Predicted vs. Experimental Data

  • Collision Cross-Section (CCS) : The target compound’s CCS values are computationally predicted due to a lack of experimental data. By contrast, analogs like 1,2-phenylenediamine dihydrochloride have well-characterized physicochemical profiles .
  • Safety and Handling: Ortho-phenylenediamine derivatives are known skin sensitizers and irritants. The iodine in the target compound may introduce additional toxicity concerns, though specific data are unavailable .

Q & A

Q. Basic

  • Purity : HPLC-UV (220–254 nm) with ion-pair reagents (e.g., sodium hexanesulfonate) to resolve charged species.
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by TLC or NMR .

Q. Advanced

  • Degradation Pathways : LC-MS/MS identifies iodine loss or demethylation products. For example, ESI+ detects [M+H]+ at m/z 297 (free base) and fragments at m/z 170 (C7H7IN2+).
  • Solid-State Stability : DSC/TGA evaluates hygroscopicity; iodine’s electron-withdrawing effect may reduce thermal degradation vs. chloro analogs .

How does the iodine substituent influence the compound’s biological activity compared to chloro or methyl analogs?

Basic
Iodine’s larger atomic radius and lipophilicity alter binding affinity in receptor studies. For example, in mGluR7 modulation (see AMN082 analog in ), iodine may enhance steric hindrance but improve blood-brain barrier penetration. Compare IC50 values via radioligand assays .

Advanced
Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) reveal iodine’s role in π-π stacking or halogen bonding. In vivo pharmacokinetics (e.g., rat models) assess iodine’s impact on metabolic stability (CYP450 oxidation vs. deiodination) .

What are the key considerations for designing stability-indicating methods for this compound?

Q. Basic

  • Forced Degradation : Expose to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.
  • HPLC Method : Use gradient elution (5–95% acetonitrile in 20 min) to separate degradation products. Validate per ICH Q2(R1) .

Q. Advanced

  • Mass Spectrometry Imaging (MSI) : Maps spatial degradation in formulations (e.g., iodine migration in tablet matrices).
  • Isotope-Labeled Studies : Use ¹²⁵I-labeled analogs to trace degradation pathways via gamma counting .

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?

Q. Basic

  • NMR : Compare with PubChem data for analogous compounds (e.g., 4-chloro-3-methylbenzene-1,2-diamine hydrochloride, ). Iodo substituents deshield adjacent protons (e.g., ~7.5 ppm for aromatic H).
  • IR : Confirm N–H stretches (3300–3500 cm⁻¹) and C–I vibrations (500–600 cm⁻¹) .

Q. Advanced

  • 2D NMR (HSQC, HMBC) : Assign quaternary carbons adjacent to iodine.
  • Computational Spectroscopy : DFT calculations (e.g., Gaussian) simulate spectra, accounting for iodine’s relativistic effects .

What strategies mitigate iodine displacement during synthetic scale-up?

Q. Advanced

  • Catalyst Screening : Pd/C or CuI in DMF at 80°C minimizes unintended deiodination.
  • In Situ Monitoring : ReactIR tracks iodide by-product formation.
  • Purification : Ion-exchange chromatography removes iodide contaminants .

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